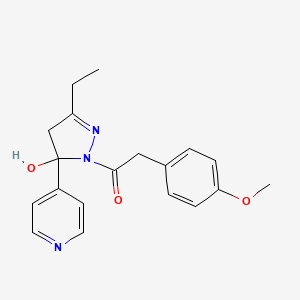
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolizines, which are bicyclic structures with a nitrogen atom at the ring junction. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile involves the cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates. This reaction is typically carried out in alcohols and can be catalyzed by various reagents . Another approach involves the use of proline and ninhydrin to generate azomethine ylides in situ, which then react with dialkyl acetylenedicarboxylates to form the desired pyrrolizine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbonitrile group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolizine ring.
Reduction: Primary amines.
Substitution: Substituted pyrrolizine derivatives with various functional groups.
Scientific Research Applications
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for 6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, some pyrrolizine derivatives act as kinase inhibitors by binding to the allosteric sites of the enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-6-methyl-1H-pyrrolizine-7-carbonitrile: Similar structure but lacks the methyl group at the 6-position.
6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Contains an additional oxygen atom in the ring structure.
2-Methyl-6,7-dihydro-5H-pyrrolizine-3-carbaldehyde: Similar bicyclic structure with different functional groups.
Uniqueness
6-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitrile group at the 7-position and the methyl group at the 6-position can lead to distinct interactions with biological targets and different chemical behavior compared to other pyrrolizine derivatives.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-6-11-4-2-3-9(11)8(7)5-10/h6H,2-4H2,1H3 |
InChI Key |
MSWAGDQZATUUQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCCC2=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


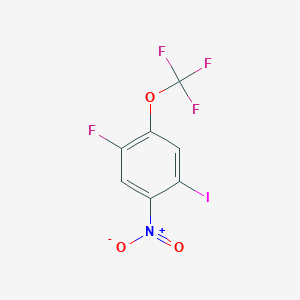
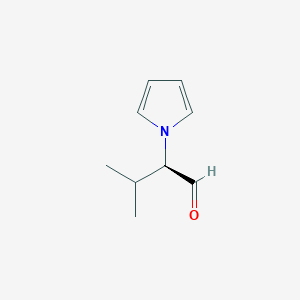
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)

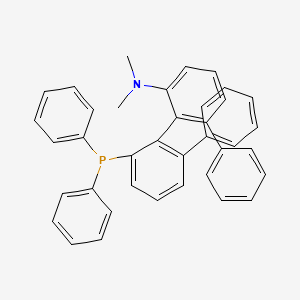
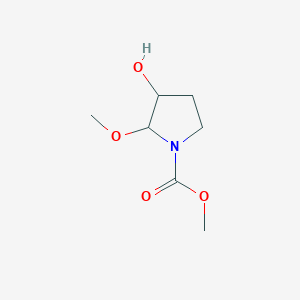
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
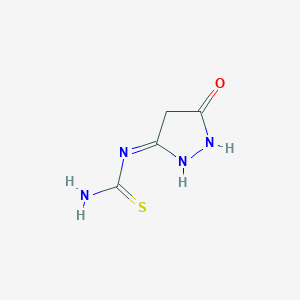


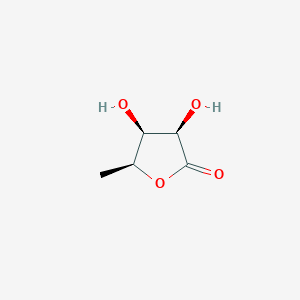

![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
